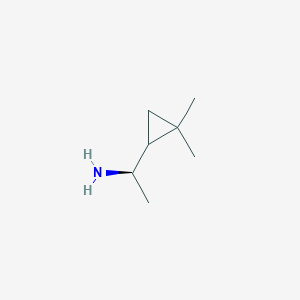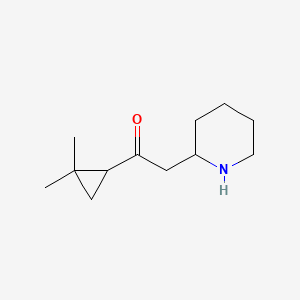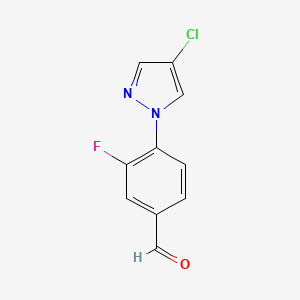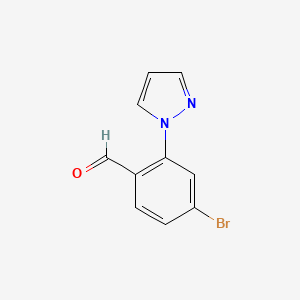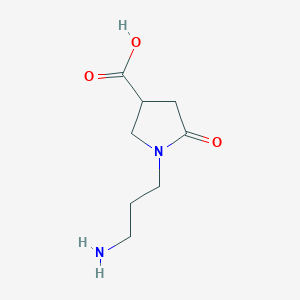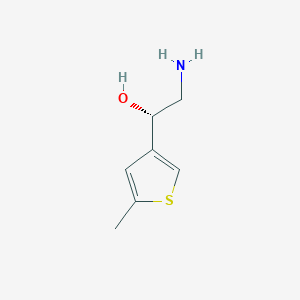
(1S)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol is an organic compound that features an amino group, a hydroxyl group, and a thiophene ring with a methyl substituent. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from a thiophene derivative. The key steps typically include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the amino group: This can be done via reductive amination or nucleophilic substitution reactions.
Introduction of the hydroxyl group: This can be achieved through oxidation reactions or by using hydroxyl-containing starting materials.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological activity: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Medicine
Drug development: Potential use as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
Material science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1S)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-Amino-1-(thiophen-3-yl)ethan-1-ol: Lacks the methyl substituent on the thiophene ring.
(1S)-2-Amino-1-(5-methylfuran-3-yl)ethan-1-ol: Contains a furan ring instead of a thiophene ring.
Uniqueness
The presence of the methyl group on the thiophene ring can influence the compound’s reactivity and biological activity, making it unique compared to its analogs.
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(1S)-2-amino-1-(5-methylthiophen-3-yl)ethanol |
InChI |
InChI=1S/C7H11NOS/c1-5-2-6(4-10-5)7(9)3-8/h2,4,7,9H,3,8H2,1H3/t7-/m1/s1 |
InChI Key |
OKLNIHMSUUTXCT-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC(=CS1)[C@@H](CN)O |
Canonical SMILES |
CC1=CC(=CS1)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


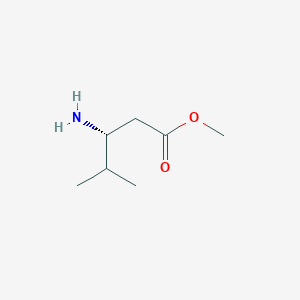
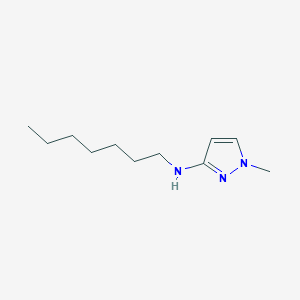


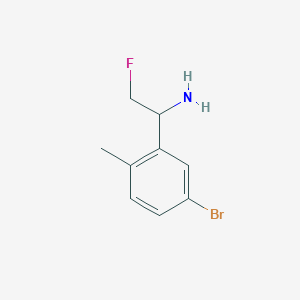
![5-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13302341.png)
